molecular formula C19H19ClN2O4 B11084172 5-chloro-N-(2-cyano-4,5-diethoxyphenyl)-2-methoxybenzamide

5-chloro-N-(2-cyano-4,5-diethoxyphenyl)-2-methoxybenzamide

Cat. No.: B11084172
M. Wt: 374.8 g/mol
InChI Key: OEMHMGHBEMOHPH-UHFFFAOYSA-N
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Description

5-chloro-N-(2-cyano-4,5-diethoxyphenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a cyano group, and two ethoxy groups attached to a phenyl ring, along with a methoxy group on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-cyano-4,5-diethoxyphenyl)-2-methoxybenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxybenzoic acid and 2-cyano-4,5-diethoxyaniline.

    Amide Formation: The first step involves the formation of an amide bond between 5-chloro-2-methoxybenzoic acid and 2-cyano-4,5-diethoxyaniline. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: Scaling up the laboratory synthesis to an industrial scale, ensuring that the reaction conditions are optimized for large-scale production.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance the efficiency and safety of the synthesis process.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-cyano-4,5-diethoxyphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

5-chloro-N-(2-cyano-4,5-diethoxyphenyl)-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used in biological studies to understand its interactions with various biological targets and pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-cyano-4,5-diethoxyphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-methoxybenzamide: Similar structure but with dimethoxy groups instead of diethoxy groups.

    5-chloro-N-(2-cyano-4,5-dipropoxyphenyl)-2-methoxybenzamide: Similar structure but with dipropoxy groups instead of diethoxy groups.

Uniqueness

5-chloro-N-(2-cyano-4,5-diethoxyphenyl)-2-methoxybenzamide is unique due to the presence of diethoxy groups, which may impart different physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C19H19ClN2O4

Molecular Weight

374.8 g/mol

IUPAC Name

5-chloro-N-(2-cyano-4,5-diethoxyphenyl)-2-methoxybenzamide

InChI

InChI=1S/C19H19ClN2O4/c1-4-25-17-8-12(11-21)15(10-18(17)26-5-2)22-19(23)14-9-13(20)6-7-16(14)24-3/h6-10H,4-5H2,1-3H3,(H,22,23)

InChI Key

OEMHMGHBEMOHPH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=C(C=CC(=C2)Cl)OC)OCC

Origin of Product

United States

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